molecular formula C12H12N2O3 B12597324 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- CAS No. 612511-90-7

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-

Katalognummer: B12597324
CAS-Nummer: 612511-90-7
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: IBQBFUNFYVVSPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline ring system with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the cinnoline ring .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

612511-90-7

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

1-ethyl-7-methyl-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-3-14-9-6-7(2)4-5-8(9)11(15)10(13-14)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)

InChI-Schlüssel

IBQBFUNFYVVSPR-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=CC(=C2)C)C(=O)C(=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.